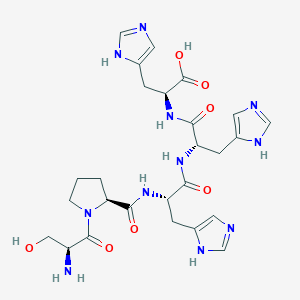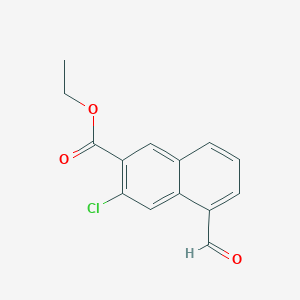![molecular formula C21H45IO2Si2 B14192671 (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane CAS No. 851316-82-0](/img/structure/B14192671.png)
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane is a complex organic compound characterized by its unique structural features, including multiple chiral centers and a combination of silicon and oxygen atoms within its framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Silicon-Oxygen Framework: This step involves the reaction of diethylsilane with a suitable diol under acidic conditions to form the silicon-oxygen backbone.
Introduction of the Iodopent-3-en-2-yl Group: This step involves the addition of the iodopent-3-en-2-yl group to the silicon-oxygen framework through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (5R,6S) and (2S) configurations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The iodopent-3-en-2-yl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Wissenschaftliche Forschungsanwendungen
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane involves its interaction with molecular targets through its functional groups. The compound may interact with enzymes or receptors, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R,6S)-9,9-Diethyl-5-[(2S)-4-bromopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
- (5R,6S)-9,9-Diethyl-5-[(2S)-4-chloropent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
Eigenschaften
CAS-Nummer |
851316-82-0 |
|---|---|
Molekularformel |
C21H45IO2Si2 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
tert-butyl-[(2S,3R,4S)-6-iodo-2,4-dimethyl-1-triethylsilyloxyhept-5-en-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C21H45IO2Si2/c1-12-26(13-2,14-3)23-16-18(5)20(17(4)15-19(6)22)24-25(10,11)21(7,8)9/h15,17-18,20H,12-14,16H2,1-11H3/t17-,18-,20+/m0/s1 |
InChI-Schlüssel |
LCBTUSMUAWDIMB-CMKODMSKSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=C(C)I)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC[Si](CC)(CC)OCC(C)C(C(C)C=C(C)I)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)

